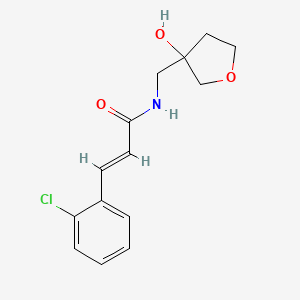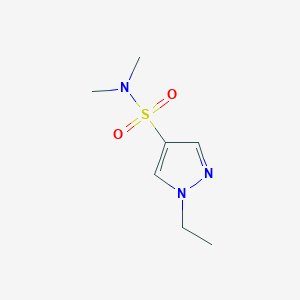![molecular formula C15H22FN3O3S B2932777 6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride CAS No. 2248464-38-0](/img/structure/B2932777.png)
6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride is a complex organic molecule featuring a piperazine core, substituted pyridine, and a sulfonyl fluoride moiety. This compound is of interest for its diverse applications in chemical synthesis and potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis involves several key steps, starting from commercially available starting materials:
Formation of Piperazine Derivative: : This step involves the reaction of 2-methylpiperazine with tetrahydro-2H-pyran-4-one to introduce the oxane ring.
Sulfonylation: : The piperazine derivative is further reacted with 3-sulfonyl chloride, typically using a base like triethylamine, to introduce the sulfonyl fluoride group.
Pyridine Coupling: : Finally, the sulfonylated piperazine is coupled with 3-chloropyridine, potentially through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
On an industrial scale, the production might involve more streamlined, cost-effective processes, incorporating large-scale reactors and continuous flow techniques to ensure high yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound is sensitive to oxidation and reduction, especially at the sulfur and nitrogen centers.
Substitution: : Nucleophilic substitution at the sulfonyl fluoride and pyridine ring is common.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride (NaBH4).
Substituting Agents: : Nucleophiles like amines or thiols.
Major Products
Oxidative reactions typically result in sulfoxides or sulfones, whereas reduction may lead to the cleavage of sulfonyl fluoride, yielding simpler derivatives.
Aplicaciones Científicas De Investigación
Chemistry
It is used as a building block for the synthesis of complex molecules in medicinal chemistry and material science.
Biology
Medicine
Investigated for its potential as an irreversible inhibitor for certain types of enzymes, hinting at therapeutic applications.
Industry
Used in the development of novel catalysts and reagents for organic synthesis.
Mecanismo De Acción
Molecular Targets and Pathways
This compound's reactivity centers around the sulfonyl fluoride group, which can form covalent bonds with active-site serine residues in enzymes. This irreversible binding disrupts normal enzymatic function, providing a basis for its use as an inhibitor.
Comparación Con Compuestos Similares
Comparison
Compared to simpler sulfonyl fluorides, the incorporation of the piperazine and pyridine rings provides unique steric and electronic properties, enhancing its specificity and reactivity.
List of Similar Compounds
4-Aminobenzenesulfonyl fluoride: : A simpler sulfonyl fluoride derivative.
6-Chloropyridine-3-sulfonyl fluoride: : Another pyridine-containing sulfonyl fluoride.
Bis(2-chloroethyl)sulfone: : Structurally distinct but functionally similar in some reactions.
Propiedades
IUPAC Name |
6-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-12-11-18(13-4-8-22-9-5-13)6-7-19(12)15-3-2-14(10-17-15)23(16,20)21/h2-3,10,12-13H,4-9,11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGUNLHHSGHTF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)S(=O)(=O)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC=C(C=C2)S(=O)(=O)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2932694.png)


![5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2932701.png)
![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)
![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)
![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)



![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2932712.png)



